molecular formula C14H28BrNO2 B8116574 tert-butyl N-(9-bromononyl)carbamate

tert-butyl N-(9-bromononyl)carbamate

Cat. No.: B8116574
M. Wt: 322.28 g/mol
InChI Key: VKHPCJXKDOYOEE-UHFFFAOYSA-N
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Description

tert-butyl N-(9-bromononyl)carbamate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a 9-bromononylamine molecule The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(9-bromononyl)carbamate typically involves the protection of 9-bromononylamine with a Boc group. One common method is to react 9-bromononylamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity . These methods allow for the continuous protection of amines with Boc groups, facilitating large-scale production.

Mechanism of Action

The mechanism of action of tert-butyl N-(9-bromononyl)carbamate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. Upon deprotection, the free amine can participate in various chemical reactions, such as nucleophilic substitution . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-9-aminononanoic acid
  • N-Boc-9-aminononanol
  • N-Cbz-9-bromononylamine
  • N-Fmoc-9-bromononylamine

Uniqueness

tert-butyl N-(9-bromononyl)carbamate is unique due to the presence of both a Boc-protected amine and a bromine atom, allowing for versatile chemical modifications. Compared to similar compounds, it offers a balance between stability and reactivity, making it suitable for a wide range of synthetic applications .

Properties

IUPAC Name

tert-butyl N-(9-bromononyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28BrNO2/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15/h4-12H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHPCJXKDOYOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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